molecular formula C15H8N4O4S2 B2582352 5-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 865287-88-3

5-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2582352
CAS No.: 865287-88-3
M. Wt: 372.37
InChI Key: YZTNIAJYCHVYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide is a novel synthetic heterocyclic compound designed for advanced pharmaceutical and biological research. Its structure integrates multiple privileged pharmacophores, including a benzo[b]thiophene core, a 1,3,4-oxadiazole ring, and a nitro-thiophene unit, which are collectively associated with a wide spectrum of biological activities . The 1,3,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, often contributing to improved metabolic stability and influencing the molecule's ability to engage in key hydrogen-bonding interactions with biological targets . The strategic incorporation of the nitro group on the benzothiophene ring is a significant feature, as nitroaromatic compounds can act as prodrugs that are selectively activated by bacterial nitroreductase enzymes, leading to the generation of cytotoxic metabolites and conferring potent antibacterial properties . This mechanism is particularly relevant in the search for new agents to combat multidrug-resistant Gram-negative bacteria. Furthermore, both thiophene and 1,3,4-oxadiazole derivatives have demonstrated considerable promise in anticancer research. Compounds featuring these motifs have shown in vitro antiproliferative activity against various human cancer cell lines, such as breast adenocarcinoma (MCF7) and colon cancer (HCT116), and have exhibited strong binding affinities in molecular docking studies against enzymes like human carbonic anhydrase IX (CA IX), a recognized tumor-associated protein . This makes the compound a valuable chemical tool for researchers investigating new pathways in oncology and infectious disease. It is supplied For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-nitro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O4S2/c20-13(16-15-18-17-14(23-15)11-2-1-5-24-11)12-7-8-6-9(19(21)22)3-4-10(8)25-12/h1-7H,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTNIAJYCHVYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of nitroheterocyclic carboxamides. Below, it is compared with structurally and functionally related derivatives, focusing on synthesis, physical properties, spectral data, and biological activity.

Structural Analogues with 1,3,4-Oxadiazole Moieties

Compounds 4d–4g (from ) share the 1,3,4-oxadiazole scaffold but differ in their core structure (benzo[d]thiazol-2(3H)-one vs. benzo[b]thiophene). Key comparisons include:

Property Target Compound 4d–4g Derivatives
Core Structure Benzo[b]thiophene Benzo[d]thiazol-2(3H)-one
Substituents 5-Nitro, thiophen-2-yl p-Tolyl, propylphenyl, isopropylphenyl
Yield Not reported 78.5–90.2%
Melting Point Not reported 165–175°C
Spectral Data Unreported ¹H-NMR: δ 7.2–8.1 (aromatic protons)

Nitrothiophene Carboxamide Derivatives

Compounds from and , such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide , share the nitrothiophene-carboxamide backbone but replace the oxadiazole with a thiazole ring:

Property Target Compound Thiazole-Based Analogues
Heterocyclic Linker 1,3,4-Oxadiazole Thiazole
Substituents Thiophen-2-yl 3-Methoxy-4-(trifluoromethyl)phenyl
Purity Not reported 42–99.05%
Molecular Formula C₁₆H₁₀N₄O₄S₂ C₁₆H₁₀F₃N₃O₄S₂ (Example)
Biological Activity Unreported Narrow-spectrum antibacterial

The thiazole derivatives exhibit higher synthetic purity (up to 99.05%), suggesting superior reaction optimization. Their antibacterial activity highlights the pharmacophoric importance of the nitro group and carboxamide linkage .

Benzo[b]Thiophene Carboxamides with Varied Substituents

describes 5-hydroxy-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (27) , which replaces the nitro group with a hydroxyl moiety and modifies the side chain:

Property Target Compound Compound 27
Substituent 5-Nitro 5-Hydroxy
Side Chain 1,3,4-Oxadiazole-thiophen-2-yl Thiophen-2-ylmethyl
Bioactivity Not reported Multi-targeted Clk/Dyrk inhibition

The hydroxyl group in 27 enhances solubility but may reduce electrophilicity compared to the nitro group, affecting target binding.

Nitro-Substituted Thiophene Carboxanilides

discusses N-(2-nitrophenyl)thiophene-2-carboxamide , which shares the nitro and carboxamide groups but lacks the oxadiazole ring:

Property Target Compound N-(2-Nitrophenyl) Derivative
Core Structure Benzo[b]thiophene Simple thiophene
Aromatic Linker Oxadiazole-thiophen-2-yl 2-Nitrophenyl
Crystallography Not reported Dihedral angle: 13.53° (benzene-thiophene)

The dihedral angle between aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide (13.53°) suggests planar conformation, which may enhance π-π stacking in biological targets .

Spectral Data

While spectral data for the target compound are unreported, analogues provide benchmarks:

  • ¹H-NMR : Aromatic protons in nitrothiophene derivatives resonate at δ 7.8–8.5 .
  • IR: Strong C=O (1650–1700 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) stretches are characteristic .

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